molecular formula C20H24ClN3O3S B13993723 4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine CAS No. 179051-54-8

4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine

Cat. No.: B13993723
CAS No.: 179051-54-8
M. Wt: 421.9 g/mol
InChI Key: CUQXSBQSPHOSCK-UHFFFAOYSA-N
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Description

4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine is an organic compound belonging to the class of 2-naphthalene sulfonic acids and derivatives . This compound is characterized by its complex structure, which includes a naphthalene moiety, a piperazine ring, and a piperidine ring. It is primarily used in pharmaceutical research and has shown potential in various therapeutic applications.

Preparation Methods

The synthesis of 4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine involves multiple steps. One common synthetic route includes the following steps :

    Formation of the naphthalene sulfonyl chloride: This is achieved by reacting 6-chloronaphthalene with chlorosulfonic acid.

    Reaction with piperazine: The naphthalene sulfonyl chloride is then reacted with piperazine to form the intermediate compound.

    Formation of the final product: The intermediate compound is further reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine involves its interaction with specific molecular targets . The compound is known to inhibit certain enzymes, such as trypsin-1, by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The molecular pathways involved in these effects are still under investigation, but they likely involve modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine can be compared with other similar compounds, such as :

    Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceutical research.

    Naphthalene sulfonic acids: These compounds contain the naphthalene moiety and are used in various industrial applications.

    Piperazine derivatives: These compounds include the piperazine ring and are known for their biological activities.

The uniqueness of this compound lies in its combination of these structural features, which confer specific biological activities and potential therapeutic applications.

Properties

CAS No.

179051-54-8

Molecular Formula

C20H24ClN3O3S

Molecular Weight

421.9 g/mol

IUPAC Name

[4-(6-chloronaphthalen-2-yl)sulfonylpiperazin-1-yl]-piperidin-4-ylmethanone

InChI

InChI=1S/C20H24ClN3O3S/c21-18-3-1-17-14-19(4-2-16(17)13-18)28(26,27)24-11-9-23(10-12-24)20(25)15-5-7-22-8-6-15/h1-4,13-15,22H,5-12H2

InChI Key

CUQXSBQSPHOSCK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl

Origin of Product

United States

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